3-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Overview
Description
3-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine is a heterocyclic compound that features a unique structure combining a furan ring, an imidazo[1,2-b]pyrazole core, and a propan-1-amine side chain
Mechanism of Action
Target of Action
For instance, imidazole derivatives are found in many drugs on the market, such as clemizole (an antihistaminic agent), etonitazene (an analgesic), and omeprazole (an antiulcer medication) .
Mode of Action
Imidazole and pyrazole derivatives are known to interact with their targets in a variety of ways, often involving interactions with enzymes or receptors that lead to changes in cellular function .
Biochemical Pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Imidazole and pyrazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific structures and targets .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
These can include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the Imidazo[1,2-b]pyrazole Core: This step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a Suzuki-Miyaura coupling reaction, where a furan-3-boronic acid is coupled with a halogenated imidazo[1,2-b]pyrazole intermediate.
Attachment of the Propan-1-amine Side Chain: This step involves the nucleophilic substitution of a halogenated propan-1-amine derivative with the imidazo[1,2-b]pyrazole core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide.
Reduction: The imidazo[1,2-b]pyrazole core can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic or basic conditions.
Reduction: Sodium borohydride, ethanol as a solvent.
Substitution: Alkyl halides, polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Furanones.
Reduction: Dihydro-imidazo[1,2-b]pyrazole derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
3-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structure and biological activity.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Comparison with Similar Compounds
Similar Compounds
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: This compound also contains a furan ring and is used in organic electronics.
N-(3-furan-2-yl-1-phenyl-1H-pyrazol-4-yl)methanesulfonamide: Known for its biological activity, particularly as an antimicrobial agent.
Uniqueness
3-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine is unique due to its combination of a furan ring, an imidazo[1,2-b]pyrazole core, and a propan-1-amine side chain. This unique structure imparts distinct electronic properties and biological activities, making it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-[6-(furan-3-yl)imidazo[1,2-b]pyrazol-1-yl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-3-1-4-15-5-6-16-12(15)8-11(14-16)10-2-7-17-9-10/h2,5-9H,1,3-4,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUUVCFHWUGSEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=NN3C=CN(C3=C2)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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